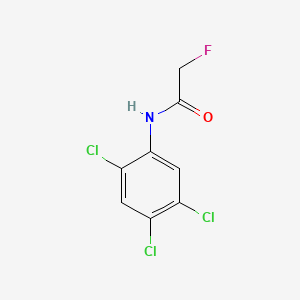
2-Fluoro-2',4',5'-trichloroacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2’,4’,5’-trichloroacetanilide is a chemical compound with the molecular formula C8H5Cl3FNO It is known for its unique structure, which includes a fluorine atom and three chlorine atoms attached to an acetanilide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’,4’,5’-trichloroacetanilide typically involves the acylation of 2’,4’,5’-trichloroaniline with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include maintaining a low temperature to control the reactivity of the fluoroacetyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2-Fluoro-2’,4’,5’-trichloroacetanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
2-Fluoro-2’,4’,5’-trichloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted acetanilides.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
科学的研究の応用
2-Fluoro-2’,4’,5’-trichloroacetanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Fluoro-2’,4’,5’-trichloroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms in the compound enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
類似化合物との比較
Similar Compounds
2’,4’,5’-Trichloroacetanilide: Similar in structure but lacks the fluorine atom.
2-Fluoro-4-chloroacetanilide: Contains fewer chlorine atoms.
2-Fluoro-3’,4’,5’-trichloroacetanilide: Different positioning of chlorine atoms.
Uniqueness
2-Fluoro-2’,4’,5’-trichloroacetanilide is unique due to the specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
生物活性
2-Fluoro-2',4',5'-trichloroacetanilide, also known as 2-Fluoro-2',4',5'-TCA , is an organic compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C8H6Cl3FNO. Its structure features a fluorine atom and three chlorine atoms attached to an acetanilide backbone, which significantly influences its biological activity.
Anticancer Potential
Fluorine substitution in organic compounds is often associated with enhanced anticancer activity. Studies have shown that fluorinated analogs can inhibit the proliferation of cancer cell lines effectively. For instance, 5-fluorobenzothiazole derivatives have been reported to exhibit potent antitumor activity against MCF-7 breast cancer cells, suggesting that similar mechanisms could be at play for this compound .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The presence of fluorine and chlorine atoms can enhance binding affinity to target enzymes, potentially inhibiting their function.
- Metabolic Stability : Fluorinated compounds often exhibit increased resistance to metabolic degradation, prolonging their biological half-life and efficacy in vivo .
- Cell Membrane Interaction : The lipophilic nature imparted by halogen substitutions can facilitate better penetration through cell membranes, enhancing cellular uptake and bioavailability.
Case Studies
Several case studies illustrate the biological effects of halogenated compounds similar to this compound:
特性
CAS番号 |
23595-40-6 |
|---|---|
分子式 |
C8H5Cl3FNO |
分子量 |
256.5 g/mol |
IUPAC名 |
2-fluoro-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3FNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
InChIキー |
YVJPREDLAWMTFC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















